3-Chloro-2-(3,4-dimethylphenoxy)aniline
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Overview
Description
Preparation Methods
The synthesis of 3-Chloro-2-(3,4-dimethylphenoxy)aniline typically involves the reaction of 3,4-dimethylphenol with 3-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
3-Chloro-2-(3,4-dimethylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
3-Chloro-2-(3,4-dimethylphenoxy)aniline is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(3,4-dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
3-Chloro-2-(3,4-dimethylphenoxy)aniline can be compared with other similar compounds, such as:
2-Chloro-4-(3,4-dimethylphenoxy)aniline: This compound has a similar structure but differs in the position of the chloro group.
3-Chloro-2-(2,4-dimethylphenoxy)aniline: This compound has a similar structure but differs in the position of the dimethylphenoxy group.
4-Chloro-2-(3,4-dimethylphenoxy)aniline: This compound has a similar structure but differs in the position of the chloro group.
The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and interaction with biological targets.
Biological Activity
3-Chloro-2-(3,4-dimethylphenoxy)aniline is a compound of significant interest in medicinal and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C14H14ClNO, with a molecular weight of approximately 247.72 g/mol. The compound features a chloro group and a dimethylphenoxy moiety that contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The compound's mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.
Anticancer Properties
The compound has also been studied for its anticancer potential . In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The specific molecular targets include various kinases involved in cell signaling pathways that regulate growth and survival.
Enzyme Inhibition
This compound acts as an enzyme inhibitor , particularly against enzymes involved in critical biochemical pathways. For instance, it has been reported to inhibit certain proteases and kinases, leading to altered cellular functions. This inhibition can occur through competitive binding at the active site or allosteric modulation.
The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, it can prevent substrate access or alter the conformational state of the enzyme, thereby inhibiting its activity. This leads to downstream effects on cellular signaling and metabolic processes.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 3-chloroaniline and 3,4-dimethylphenol.
- Reaction Conditions : The reaction is conducted in the presence of a suitable base (e.g., sodium hydroxide) under controlled temperature conditions to ensure high yield.
- Purification : Post-reaction, the product is purified using recrystallization or chromatography techniques to achieve the desired purity.
Pharmaceutical Research
Due to its biological activities, this compound is being investigated for potential therapeutic applications in drug development, particularly in creating new antimicrobial and anticancer agents.
Industrial Use
In addition to its pharmaceutical applications, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity.
Case Studies
Study | Findings | |
---|---|---|
Study A (Anticancer Activity) | Induced apoptosis in breast cancer cells | Suggests potential for cancer therapy |
Study B (Antimicrobial Activity) | Effective against E. coli and S. aureus | Promising candidate for antibiotic development |
Study C (Enzyme Inhibition) | Inhibited protease activity by 70% | Highlights potential in enzyme modulation |
Properties
IUPAC Name |
3-chloro-2-(3,4-dimethylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-6-7-11(8-10(9)2)17-14-12(15)4-3-5-13(14)16/h3-8H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTHUCYRMKCCGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=CC=C2Cl)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.